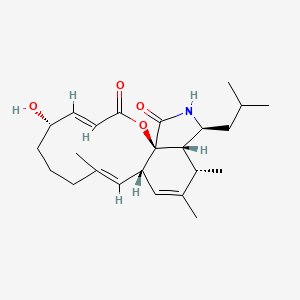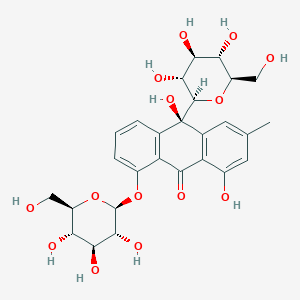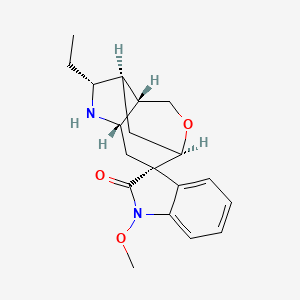![molecular formula C16H24O6 B1259649 (E,2S)-4-[(1S,3R,8S,9S,10R,12R)-9-hydroxy-2,7,11-trioxatricyclo[8.5.0.03,8]pentadec-13-en-12-yl]but-3-ene-1,2-diol](/img/structure/B1259649.png)
(E,2S)-4-[(1S,3R,8S,9S,10R,12R)-9-hydroxy-2,7,11-trioxatricyclo[8.5.0.03,8]pentadec-13-en-12-yl]but-3-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciguatoxin ABC ring fragment is a polycyclic ether compound that forms part of the larger ciguatoxin molecule. Ciguatoxins are potent neurotoxins produced by marine dinoflagellates and are responsible for ciguatera fish poisoning, which affects humans who consume contaminated fish . The ABC ring fragment consists of a linear sequence of three trans-fused oxacycles, including one oxepine and two pyrans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the (E,2S)-4-[(1S,3R,8S,9S,10R,12R)-9-hydroxy-2,7,11-trioxatricyclo[8.5.0.03,8]pentadec-13-en-12-yl]but-3-ene-1,2-diol involves a combination of asymmetric alkylation and ring-closing metathesis reactions. The process begins with the alkylation of a t-butyl ester with an iodide corresponding to the AB ring. The use of N,N’-dimethylpropyleneurea as a co-solvent and butyllithium as a base significantly improves the yield and selectivity of the desired product . The ring-closing metathesis reaction is then employed to form the oxacycles, resulting in the ABC ring fragment .
Industrial Production Methods: Industrial production of (E,2S)-4-[(1S,3R,8S,9S,10R,12R)-9-hydroxy-2,7,11-trioxatricyclo[850The synthesis is typically carried out in research laboratories under controlled conditions to ensure high stereoselectivity and yield .
Types of Reactions:
Oxidation: The this compound can undergo oxidation reactions, which may introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Ciguatoxin ABC ring fragment has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of polycyclic ethers.
Biology: Researchers use it to investigate the mechanisms of ciguatoxin toxicity and its effects on marine ecosystems.
Medicine: The compound is studied for its potential therapeutic applications and as a tool for developing antidotes for ciguatera poisoning.
Mechanism of Action
Ciguatoxin ABC ring fragment exerts its effects by binding to voltage-gated sodium channels in nerve cells, leading to their prolonged activation. This results in the continuous influx of sodium ions, causing depolarization and subsequent neurological symptoms. The molecular targets include specific sites on the sodium channel proteins, and the pathways involved are related to the disruption of normal ion flow and signal transmission in neurons .
Comparison with Similar Compounds
Ciguatoxin CTX3C: Another ciguatoxin variant with a similar polycyclic ether structure.
Maitotoxin: A highly potent marine toxin with a complex polyether structure.
Brevetoxin: A neurotoxin produced by marine dinoflagellates with a similar mechanism of action.
Uniqueness: The (E,2S)-4-[(1S,3R,8S,9S,10R,12R)-9-hydroxy-2,7,11-trioxatricyclo[8.5.0.03,8]pentadec-13-en-12-yl]but-3-ene-1,2-diol is unique due to its specific arrangement of oxacycles and its role as a building block for the larger ciguatoxin molecule. Its synthesis requires highly stereoselective methods, making it a valuable compound for studying the chemistry and biology of marine toxins .
Properties
Molecular Formula |
C16H24O6 |
|---|---|
Molecular Weight |
312.36 g/mol |
IUPAC Name |
(E,2S)-4-[(1S,3R,8S,9S,10R,12R)-9-hydroxy-2,7,11-trioxatricyclo[8.5.0.03,8]pentadec-13-en-12-yl]but-3-ene-1,2-diol |
InChI |
InChI=1S/C16H24O6/c17-9-10(18)6-7-11-3-1-4-13-16(21-11)14(19)15-12(22-13)5-2-8-20-15/h1,3,6-7,10-19H,2,4-5,8-9H2/b7-6+/t10-,11+,12+,13-,14-,15+,16-/m0/s1 |
InChI Key |
UQBKARYLDQRSJF-MHXRFSLHSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@@H]([C@@H]3[C@@H](O2)CC=C[C@@H](O3)/C=C/[C@@H](CO)O)O)OC1 |
Canonical SMILES |
C1CC2C(C(C3C(O2)CC=CC(O3)C=CC(CO)O)O)OC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




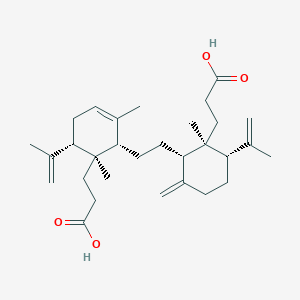
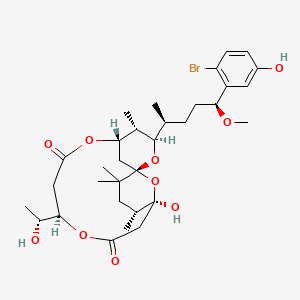


![7-[(2R,4S,5S,6S)-4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259579.png)
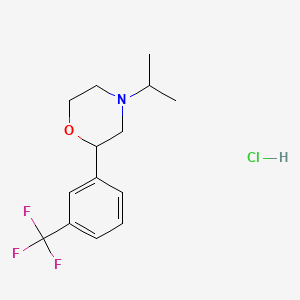
![2-[(6aR,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetamide](/img/structure/B1259582.png)
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18R,19S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol](/img/structure/B1259583.png)
![(4R)-4-[(3S,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1259585.png)
